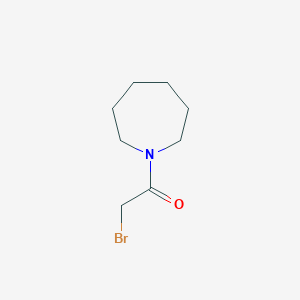

1-(Azepan-1-yl)-2-bromoethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXLCSLXNMZTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343118 | |

| Record name | AG-H-01961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75726-94-2 | |

| Record name | AG-H-01961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Azepan 1 Yl 2 Bromoethanone

Direct Synthesis Routes

Direct synthesis methods offer the most straightforward pathways to 1-(azepan-1-yl)-2-bromoethanone, typically involving the formation of the amide bond or the halogenation of a ketone precursor in a single chemical transformation.

Acylation of Azepane with Bromoacetic Acid Derivatives

The most common direct route to this compound is the acylation of azepane with a suitable bromoacetic acid derivative, most notably bromoacetyl chloride or bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the azepane ring attacks the electrophilic carbonyl carbon of the bromoacetyl halide.

A widely employed method for this transformation is the Schotten-Baumann reaction, which is conducted under basic conditions. organic-chemistry.orgwikipedia.orgbyjus.comiitk.ac.inwisdomlib.org The presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine, is crucial. The base serves two primary purposes: it neutralizes the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct, preventing the protonation of the unreacted azepane and driving the reaction to completion. organic-chemistry.orgbyjus.com The reaction is often performed in a two-phase system, with the reactants and product in an organic solvent and the base in the aqueous phase. wikipedia.org

The general mechanism involves the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the bromoacetyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the nitrogen by the base yields the final product, this compound. libretexts.org

Table 1: Reaction Parameters for the Acylation of Azepane

| Parameter | Description |

| Reactants | Azepane, Bromoacetyl chloride or Bromoacetyl bromide |

| Solvent | Dichloromethane, Diethyl ether, Toluene |

| Base | Sodium hydroxide (aq.), Pyridine, Triethylamine |

| Temperature | Typically low to ambient (0 °C to room temperature) |

| Reaction Type | Nucleophilic Acyl Substitution (Schotten-Baumann conditions) |

Halogenation of Corresponding Acetophenone Analogues

An alternative direct approach is the α-halogenation of the corresponding ketone precursor, 1-(azepan-1-yl)ethanone. This method involves the selective introduction of a bromine atom at the α-position to the carbonyl group. The synthesis of the starting material, 1-(azepan-1-yl)ethanone, can be achieved by the acylation of azepane with acetyl chloride or acetic anhydride.

The α-bromination of ketones can be carried out under either acidic or basic conditions, though acidic conditions are generally preferred to avoid polyhalogenation and other side reactions. A common brominating agent for this purpose is molecular bromine (Br₂) in a suitable solvent such as acetic acid or methanol. The reaction proceeds through an enol or enolate intermediate. Under acidic catalysis, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated ketone and hydrogen bromide.

Multi-Step Synthetic Strategies

Incorporating Azepane Ring Formation

Another advanced strategy for forming the azepane ring is through ring expansion reactions. For instance, substituted piperidines can undergo ring expansion to yield azepane derivatives. rsc.org Similarly, dearomative ring expansion of nitroarenes has been reported as a method to access functionalized azepanes. nih.gov These methods offer entry to complex azepane structures that can then be further functionalized.

Table 2: Selected Multi-Step Routes to this compound

| Starting Material | Key Intermediate | Final Step |

| ε-Caprolactam | Azepane | Acylation with Bromoacetyl Chloride |

| Substituted Piperidine | Functionalized Azepane | Acylation with Bromoacetyl Chloride |

| Nitroarene | Functionalized Azepane | Acylation with Bromoacetyl Chloride |

Strategic Introduction of the Bromoacetyl Moiety

In some multi-step approaches, the bromoacetyl group is introduced strategically at a later stage. For example, a protected azepane derivative could be synthesized first, followed by deprotection and acylation. This can be advantageous when other functional groups are present in the molecule that might be sensitive to the conditions of the azepane ring formation.

Alternatively, a precursor to the bromoacetyl group can be carried through the synthesis and converted to the final functionality in the last step. For instance, a hydroxyacetyl group could be introduced via acylation with a protected hydroxyacetic acid derivative. The hydroxyl group can then be converted to a bromine atom using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Catalytic Approaches in Functionalized Azepane Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such approaches.

The N-acylation of cyclic amines can be facilitated by the use of catalysts. Lewis acids such as zinc chloride (ZnCl₂) have been shown to catalyze the acylation of N-substituted sulfonamides with bromoacetyl bromide, a reaction that can be analogous to the acylation of azepane. mdpi.com The Lewis acid activates the acyl halide, making it more susceptible to nucleophilic attack by the amine. Other Lewis acids, including scandium triflate or ytterbium triflate, are also known to promote acylation reactions.

Furthermore, copper-catalyzed N-acylation of secondary cyclic amines with arylglyoxylic acids has been reported, proceeding through a radical-radical cross-coupling mechanism. bohrium.comresearchgate.net While this specific method uses a different acylating agent, it highlights the potential for developing novel catalytic systems for the synthesis of N-acyl azepanes. The use of catalytic methods can lead to milder reaction conditions, lower catalyst loadings, and improved yields compared to traditional stoichiometric approaches. nih.gov

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.orgresearchgate.net While specific studies on this compound as a substrate in these reactions are not extensively detailed in the literature, the reactivity of the α-bromo ketone moiety allows for the extrapolation of several powerful palladium-catalyzed transformations.

The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C–N bonds and has been applied to the synthesis of complex molecules containing azepane rings. acs.orgnih.gov For instance, the coupling of azepane with activated aryl bromides has been reported, although it can present challenges. acs.org This highlights the utility of palladium catalysis in constructing the N-aryl azepane core structure.

Furthermore, the α-bromo position of this compound is a prime site for α-arylation reactions. Palladium catalysts, in the presence of a base, can facilitate the coupling of ketone enolates with aryl halides. nih.gov Alternatively, α-diazocarbonyl compounds have been successfully cross-coupled with arylboronic acids using a Pd(PPh₃)₄ catalyst, providing α-aryl α,β-unsaturated carbonyl compounds after a subsequent elimination step. organic-chemistry.org This suggests a potential pathway for the arylation of the carbon adjacent to the carbonyl in the target molecule.

Below is a table of potential palladium-catalyzed reactions involving an α-bromo ketone substrate like this compound, based on established methodologies.

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, PPh₃, Base | 1-(Azepan-1-yl)-2-arylethanone |

| Buchwald-Hartwig α-Arylation | Aryl Halide | Pd₂(dba)₃, Ligand, Base | 1-(Azepan-1-yl)-2-arylethanone |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 1-(Azepan-1-yl)-4-alkynyl-but-3-en-2-one |

| Carbonylative Coupling | Carbon Monoxide, Alcohol | Pd Catalyst, Base | 2-(Azepan-1-yl)-2-oxo-acetate ester |

This table represents hypothetical applications based on known palladium catalysis principles.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to noble metal-based methods. rsc.org A significant advancement in this area is the cobalt-catalyzed enantioselective Negishi cross-coupling of racemic α-halo esters and ketones. researchgate.net This methodology is particularly relevant as it provides a direct route to chiral α-aryl ketones from racemic α-bromo precursors.

This stereoconvergent process typically employs a cobalt-bisoxazoline catalyst system to couple racemic α-bromoketones with arylzinc reagents. researchgate.net The reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it a powerful tool for generating enantiomerically enriched compounds. researchgate.net Applying this strategy to this compound would involve its reaction with various arylzinc halides, potentially yielding a range of chiral α-aryl azepane derivatives.

The table below outlines the conditions and potential outcomes for such a cobalt-catalyzed cross-coupling.

| Parameter | Details based on Analogous Systems |

| Substrate | Racemic this compound |

| Reagent | Arylzinc Halide (ArZnX) |

| Catalyst System | CoCl₂ or CoBr₂ with a chiral bisoxazoline ligand |

| Key Feature | Enantioconvergent coupling of a racemic electrophile |

| Potential Product | Enantioenriched (S)- or (R)-1-(Azepan-1-yl)-2-arylethanone |

| Functional Group Tolerance | High, tolerates ethers, halides, thioethers, esters, and heterocycles. researchgate.net |

This table is based on the cobalt-catalyzed enantioconvergent Negishi cross-coupling of α-bromoketones as reported in the literature. researchgate.net

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis offers a powerful and mild approach to generating radical intermediates for bond formation. rsc.org The carbon-bromine bond in α-bromo ketones like this compound is susceptible to single-electron reduction by an excited photocatalyst, leading to the formation of an α-carbonyl radical. rsc.orgresearchgate.net This highly reactive intermediate can then engage in various C-C bond-forming reactions.

A prominent application is the synergistic merger of photoredox catalysis with enamine catalysis for the enantioselective α-alkylation of aldehydes or ketones. scispace.comdntb.gov.ua In such a system, the α-carbonyl radical generated from the bromo-azepane compound could be coupled with an enamine derived from a separate aldehyde or ketone, facilitated by a chiral amine organocatalyst. scispace.com This approach allows for the construction of complex 1,4-dicarbonyl structures with high stereocontrol. rsc.org

The versatility of this method is demonstrated by its tolerance for various radical acceptors.

| Radical Acceptor | Catalyst System | Reaction Type | Potential Product Structure |

| Electron-rich Olefin | Ru(bpy)₃Cl₂ or Ir-photocatalyst | Radical Addition / Alkylation | Functionalized γ-keto amide |

| Silyl Enol Ether | Phenothiazine or Phenoxazine photocatalyst | C-C Functionalization | 1,4-Dicarbonyl compound |

| Chiral Enamine | Ru(bpy)₃Cl₂ + Chiral Amine (e.g., imidazolidinone) | Asymmetric α-Alkylation | Chiral γ-keto aldehyde/ketone |

| N-Aryl Methacrylamides | Ru-photocatalyst | Intermolecular C-C Bond Formation | Functionalized oxindole (B195798) derivatives |

This table illustrates potential transformations based on established photoredox-catalyzed reactions of α-halo carbonyl compounds. rsc.orgresearchgate.netscispace.com

Solid-Phase Organic Synthesis (SPOS) Applications for Azepane Heterocycles

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for drug discovery. google.com This methodology involves attaching a starting material to a solid support (resin), performing a series of chemical reactions, and then cleaving the final product from the support. While specific SPOS routes targeting this compound are not explicitly documented, the principles of SPOS can be readily applied to the synthesis of diverse azepane heterocycles.

An azepane-containing scaffold could be synthesized on a solid support in several ways. One approach involves attaching a precursor molecule to the resin and then constructing the azepane ring through a series of on-resin reactions, such as intramolecular cyclization. Alternatively, a pre-formed azepane derivative could be anchored to the resin, allowing for subsequent diversification. The this compound structure itself offers multiple handles for both attachment and diversification. For example, the azepane nitrogen could be part of a linker to the solid support, or the bromo-ketone moiety could be used to immobilize the molecule via reaction with a resin-bound nucleophile. Once attached, the azepane ring or other parts of the molecule can be further functionalized.

Stereocontrolled Synthesis Considerations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereocontrolled synthesis of substituted azepanes is of paramount importance. nih.govacs.org The synthesis of polysubstituted azepanes where stereocenters are not adjacent to the nitrogen atom has been a particular challenge. nih.gov

Several advanced strategies have been developed to address this:

Diastereoselective and Enantioselective Lithiation: One powerful method involves the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester. nih.govacs.orgnih.gov This key step establishes multiple stereocenters early in the synthesis, which can then be elaborated through cyclization and reduction to form highly substituted, enantioenriched azepanes. nih.govacs.org

Biocatalysis: Chemoenzymatic approaches utilizing imine reductases (IREDs) or monoamine oxidases can generate enantioenriched 2-aryl azepanes via asymmetric reductive amination or deracemization. acs.org This biocatalytic step can be coupled with subsequent chemical transformations to produce complex, stereodefined azepane derivatives. acs.org

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of substituted piperidines. rsc.org

Tethered Aminohydroxylation: An osmium-catalyzed tethered aminohydroxylation reaction has been used as a key step in a novel stereoselective approach to synthesizing pentahydroxyazepane iminosugars. nih.gov This strategy allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: Optically active cyclic α-allyl-β-oxoesters, accessed via palladium-catalyzed asymmetric allylic alkylation, can serve as precursors for annulated azepane scaffolds. chemistryviews.org

These methodologies underscore the diverse tactics available to control the three-dimensional structure of azepane rings, a critical consideration for the design of new therapeutic agents.

Chemical Reactivity and Transformative Potential of 1 Azepan 1 Yl 2 Bromoethanone

Nucleophilic Substitution Reactions of the Bromine Atom

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom from the backside relative to the leaving group. This process is fundamental to the derivatization of 1-(azepan-1-yl)-2-bromoethanone.

Table 1: Examples of Nucleophilic Substitution at the α-Carbon

| Nucleophile (Nu:) | Reagent Example | Expected Product Structure |

| Thiolate | Sodium thiophenoxide | 1-(Azepan-1-yl)-2-(phenylthio)ethanone |

| Azide | Sodium azide | 1-(Azepan-1-yl)-2-azidoethanone |

| Cyanide | Potassium cyanide | 1-(Azepan-1-yl)-3-oxobutanenitrile |

| Enolate | Sodium enolate of diethyl malonate | Diethyl 2-(2-(azepan-1-yl)-2-oxoethyl)malonate |

Electrophilic Character of the Carbonyl Group

The carbonyl group in this compound possesses a significant electrophilic character. masterorganicchemistry.com The carbon atom of the carbonyl is sp2 hybridized and is bonded to a highly electronegative oxygen atom, resulting in a polarized carbon-oxygen double bond where the carbon atom is electron-deficient. masterorganicchemistry.com This electrophilicity allows for nucleophilic addition reactions at the carbonyl carbon. masterorganicchemistry.comrsc.org

While aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors, the carbonyl group in this molecule can still undergo reactions with strong nucleophiles. masterorganicchemistry.com These reactions often involve the initial formation of a tetrahedral intermediate. masterorganicchemistry.com

Formation of Key Synthetic Intermediates

The unique structural features of this compound enable its use as a precursor for various important synthetic intermediates. Its ability to undergo sequential or tandem reactions at both the α-carbon and the carbonyl group is key to its synthetic utility.

Precursor to α-Diazoethanone Derivatives

α-Bromo ketones are common precursors for the synthesis of α-diazo ketones. The transformation of this compound into its corresponding α-diazo derivative would likely proceed through a reaction with a diazo transfer reagent, such as tosyl azide, in the presence of a base. The resulting α-diazoethanone is a versatile intermediate, capable of undergoing various transformations, including Wolff rearrangements and transition-metal-catalyzed reactions.

Role in Intramolecular Cyclization Reactions

The dual functionality of this compound makes it a potential substrate for intramolecular cyclization reactions to form heterocyclic structures. wiley.com For instance, if a nucleophilic moiety were present elsewhere in a molecule derived from this compound, it could potentially attack either the electrophilic α-carbon to displace the bromine or the carbonyl carbon. Such cyclizations are a powerful tool for the construction of complex ring systems. wiley.commiamioh.edu

Derivatization via Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the introduction of diverse functionalities into molecules. This compound is an excellent substrate for such transformations, primarily through the nucleophilic displacement of the α-bromine atom. A wide array of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur, can be employed to create new derivatives.

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Heteroatom Nucleophile | Reagent Example | Bond Formed | Product Class |

| Oxygen | Sodium methoxide | C-O | α-Methoxy ketone |

| Nitrogen | Ammonia | C-N | α-Amino ketone |

| Sulfur | Sodium hydrosulfide | C-S | α-Mercapto ketone |

| Phosphorus | Triethyl phosphite | C-P | α-Ketophosphonate (via Arbuzov reaction) |

These reactions significantly expand the chemical space accessible from this starting material, providing routes to compounds with potential applications in medicinal chemistry and materials science.

Stereoselective Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com While this compound itself is achiral, stereoselective transformations can be relevant in its reactions with chiral nucleophiles or in reactions that generate a new stereocenter.

For instance, the reaction with a chiral amine could potentially lead to a mixture of diastereomeric α-amino ketones. The degree of diastereoselectivity would depend on the nature of the reactants and the reaction conditions. Furthermore, if the carbonyl group were to be reduced to a hydroxyl group using a chiral reducing agent, this could proceed with enantioselectivity, leading to the formation of one enantiomer of the corresponding bromohydrin in excess. Such stereoselective reactions are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Mechanistic Investigations and Theoretical Perspectives on 1 Azepan 1 Yl 2 Bromoethanone Chemistry

Reaction Mechanism Elucidation through Spectroscopic Techniques

While specific spectroscopic studies detailing the reaction mechanisms of 1-(Azepan-1-yl)-2-bromoethanone are not extensively documented in the literature, the elucidation of its reaction pathways can be inferred from established spectroscopic techniques applied to analogous α-halo ketones and amides. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in monitoring the progress of reactions involving this compound and identifying intermediates and products.

In a typical reaction, such as a nucleophilic substitution at the α-carbon, changes in the chemical shifts of the protons adjacent to the carbonyl group and the bromine atom in ¹H NMR spectroscopy would be indicative of a transformation. For instance, the disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal corresponding to the methylene (B1212753) group attached to the nucleophile would signify a successful substitution.

Infrared spectroscopy can also provide crucial information. nih.gov The carbonyl (C=O) stretching frequency of the amide in this compound would be a key diagnostic peak. The position of this peak can be influenced by the electronic environment, and its shift during a reaction can offer insights into changes in the molecular structure. For example, the formation of an enolate intermediate would result in a significant change in the C=O stretching frequency. libretexts.org

Table 1: Representative Spectroscopic Data for this compound and a Hypothetical Substitution Product

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| This compound | ~4.0 (s, 2H, -CH₂Br), ~3.5 (t, 4H, -N-CH₂-), ~1.7 (m, 8H, -CH₂-) | ~168 (C=O), ~35 (C-Br), ~48, ~28, ~26 (-CH₂- azepane) | ~1650 (C=O stretch) |

| 1-(Azepan-1-yl)-2-(dimethylamino)ethanone | ~3.1 (s, 2H, -CH₂N(CH₃)₂), ~2.3 (s, 6H, -N(CH₃)₂), ~3.5 (t, 4H, -N-CH₂-), ~1.7 (m, 8H, -CH₂-) | ~170 (C=O), ~60 (C-N), ~45 (N-CH₃), ~48, ~28, ~26 (-CH₂- azepane) | ~1645 (C=O stretch) |

Note: The values presented are hypothetical and based on typical ranges for similar functional groups.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry offers a powerful tool for investigating the reaction pathways of molecules like this compound, providing insights that may be difficult to obtain experimentally. acs.org Density Functional Theory (DFT) calculations, for example, can be employed to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net

For this compound, computational studies could explore several key aspects of its reactivity:

Nucleophilic Substitution (Sₙ2) vs. Elimination (E2): Calculations can determine the activation barriers for both Sₙ2 and E2 pathways when the compound reacts with a base or nucleophile. This would help predict the major reaction product under different conditions. The Sₙ2 pathway is generally favored for α-halo ketones with less basic nucleophiles. jove.com

Conformational Analysis: The seven-membered azepane ring is known for its conformational flexibility. lifechemicals.com Computational models can identify the most stable conformations of this compound and how these conformations influence its reactivity.

Umpolung Reactivity: Recent computational studies on the α-functionalization of amides have proposed an "umpolung" or reverse polarity approach where the α-position is rendered electrophilic. acs.orgnih.gov Similar computational models for this compound could elucidate the feasibility of such pathways, potentially involving the in-situ formation of a more reactive intermediate. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways of this compound with a Nucleophile/Base

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution | [Nu---CH₂(Br)---CO-Azepane]⁻ | 15-20 |

| E2 Elimination | [Base---H---C(Br)---CO-Azepane]⁻ | 20-25 |

Note: These are illustrative values and would vary depending on the specific nucleophile/base and computational method used.

Understanding Reactivity Profiles

The reactivity of this compound is governed by the interplay of its functional groups: the electrophilic α-carbon, the carbonyl group, and the azepane ring.

The primary site of reactivity is the α-carbon atom bearing the bromine atom. nih.gov This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it susceptible to attack by a wide range of nucleophiles. nih.gov This leads to Sₙ2 displacement of the bromide ion, a reaction that is exceptionally fast for α-halo ketones compared to simple alkyl halides. libretexts.org

The carbonyl group itself can also be a site of nucleophilic attack, although this is generally less favored than substitution at the α-carbon. nih.gov The presence of the amide nitrogen atom, however, delocalizes the lone pair of electrons into the carbonyl group, reducing its electrophilicity compared to a ketone.

The azepane ring, a seven-membered cyclic amine, also plays a significant role. wikipedia.org Its conformational flexibility can influence the accessibility of the reactive sites. lifechemicals.com Furthermore, the nitrogen atom of the azepane ring is basic and can be protonated under acidic conditions, which would further activate the carbonyl group towards nucleophilic attack. The azepane moiety is found in several bioactive molecules, and its inclusion in this structure suggests potential for the synthesis of pharmacologically relevant compounds. lifechemicals.comwikipedia.orgnih.gov

Reactions of this compound with various nucleophiles can lead to a diverse array of products. For example, reaction with amines can yield α-amino amides, which are valuable building blocks in medicinal chemistry. rsc.orgnih.gov Reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives, a common strategy in heterocyclic synthesis. wikipedia.org

Applications in Complex Molecule Synthesis

Scaffold for Construction of Diverse Azepane-Based Architectures

The term "scaffold" in chemistry refers to a core molecular structure upon which more complex molecules can be built. 1-(Azepan-1-yl)-2-bromoethanone serves as an excellent scaffold because the azepane ring system is a key structural feature in numerous natural products and pharmacologically active compounds. nih.gov The presence of the reactive α-bromo ketone allows for the attachment of various other molecular fragments, leading to a diverse array of new azepane-containing derivatives.

The reactivity of the α-bromo ketone is central to its function as a scaffold. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the carbon-bromine bond towards nucleophilic substitution. This allows for the introduction of a wide range of substituents at this position. For example, it can react with amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility enables the generation of large libraries of azepane-based compounds for applications in drug discovery and materials science. nih.gov

Table 1: Potential Reactions Utilizing this compound as a Scaffold

| Reactant Type | Bond Formed | Product Class |

| Primary/Secondary Amine | C-N | α-Amino ketone derivative |

| Thiol | C-S | α-Thio ketone derivative |

| Enolate/Carbanion | C-C | 1,4-Dicarbonyl compound |

| Phosphine | C-P | Phosphonium ylide precursor |

Utility in Annulation and Ring Expansion Methodologies

Annulation reactions are processes that form a new ring onto an existing molecular framework. libretexts.org The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comchemistrytalk.orgchemistrysteps.com While the traditional Robinson annulation uses an α,β-unsaturated ketone, the principles can be adapted to α-halo ketones like this compound. organicchemistrytutor.com

In such a sequence, an enolate nucleophile can attack the carbon bearing the bromine atom, displacing it in an alkylation reaction. The resulting product, a 1,4-dicarbonyl compound (or a precursor), can then undergo an intramolecular aldol condensation to form a new ring. This strategy provides a powerful method for constructing fused and spirocyclic systems containing the azepane moiety. libretexts.org

Ring expansion methodologies are another area where α-halo ketones are useful. researchgate.netacs.org These reactions increase the size of an existing ring. For instance, the reaction of a cyclic ketone with a reagent that can introduce a two-carbon unit, followed by rearrangement, can lead to ring expansion. While direct examples with this compound are specific, the general principle of using α-halo ketones in such transformations is established in organic synthesis. etsu.edu

Table 2: Annulation and Ring Expansion Concepts

| Methodology | Key Steps | Potential Outcome with this compound |

| Annulation (Robinson-like) | 1. Enolate alkylation2. Intramolecular aldol condensation | Formation of a new ring fused to a reactant molecule. |

| Ring Expansion | 1. Reaction with a cyclic substrate2. Rearrangement (e.g., quasi-Favorskii) | Expansion of a cyclic ketone by one or two carbons. |

Development of New Functionalized Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.govamazonaws.com this compound is a highly effective reagent for building new heterocyclic systems. ekb.eg Its utility arises from the two electrophilic centers: the carbonyl carbon and the adjacent carbon bonded to bromine.

This dual reactivity allows it to react with a variety of binucleophiles (molecules with two nucleophilic sites) to form different types of heterocyclic rings. nih.govekb.eg A well-known example of this type of reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. ijper.orgsynarchive.comrsc.orgijsrst.com By analogy, reacting this compound with thiourea would be expected to produce a thiazole derivative bearing an azepane substituent.

Similarly, reactions with other binucleophiles can lead to a wide range of other heterocyclic structures:

With hydrazine (B178648) derivatives: Can form pyridazinones or other nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

With o-phenylenediamine: Can lead to the formation of benzodiazepine-type structures. ekb.eg

This approach provides a straightforward entry into complex, functionalized heterocyclic systems that incorporate the azepane structural motif, which is valuable for exploring new chemical space in drug discovery. beilstein-journals.org

Table 3: Examples of Heterocycle Synthesis from α-Halo Ketones

| Binucleophile | Resulting Heterocycle |

| Thiourea | 2-Aminothiazole |

| Thioamide | Substituted Thiazole |

| Hydrazine | Pyridazine derivative |

| o-Aminophenol | Benzoxazepine derivative |

Conformational Analysis and Its Implications for Azepane Chemistry

Analysis of Seven-Membered Ring Conformations

The conformational analysis of cycloheptane, the parent carbocycle of azepane, reveals a complex energetic landscape with several low-energy conformations. The two most stable conformations are the twist-chair (TC) and the chair (C). Computational studies have shown that for azepane itself, the twist-chair conformation is the most stable, with the chair conformation often representing a transition state. nih.gov The introduction of a nitrogen atom into the seven-membered ring, replacing a methylene (B1212753) group, leads to a slight decrease in the ring strain by approximately 1.29 kcal/mol. nih.gov This is attributed to the different bond lengths and angles associated with the nitrogen atom.

The conformational space of azepane is characterized by a series of chair and boat forms, along with their twisted variations. The primary low-energy conformations are typically the chair and boat families. Due to the non-planar nature of the ring, azepane and its derivatives exist in these puckered conformations to relieve torsional and angle strain. slideshare.net The crystal structure of azepane has been shown to feature two non-equivalent units linked by intermolecular hydrogen bonds involving the N-H group. nih.gov

Table 1: Calculated Relative Energies of Azepane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | (Transition State) |

| Boat | Higher in energy |

| Twist-Boat | Higher in energy |

Note: This table is a generalized representation based on computational studies. Actual energy differences may vary depending on the computational method.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the azepane ring is significantly influenced by the nature and position of substituents. The introduction of a substituent on the nitrogen atom, as in the case of 1-(azepan-1-yl)-2-bromoethanone, has a profound effect on the conformational preferences. The N-acyl group introduces steric and electronic factors that alter the energy landscape of the ring.

In this compound, the bromoacetyl group is a relatively bulky substituent. This will likely favor conformations that place the substituent in a pseudo-equatorial position to alleviate steric strain. The electronic properties of the bromoacetyl group, particularly the electron-withdrawing nature of the carbonyl and the bromine atom, can also influence the nitrogen atom's hybridization and, consequently, the ring's conformation. The stereoelectronic bias exerted by a ketone group within a seven-membered ring can reduce the conformational freedom of the ring. mdpi.com

Table 2: Factors Influencing Conformational Preferences in Substituted Azepanes

| Factor | Description | Implication for this compound |

| Steric Hindrance | Repulsive interactions between the substituent and ring atoms. | The bromoacetyl group will likely adopt a pseudo-equatorial orientation to minimize steric clashes with the azepane ring protons. |

| Electronic Effects | The electron-withdrawing or donating nature of the substituent. | The electron-withdrawing bromoacetyl group can affect the nitrogen atom's pyramidalization and the C-N bond lengths, influencing the ring's pucker. |

| Intramolecular Interactions | Non-covalent interactions such as hydrogen bonding or dipole-dipole interactions. | Potential for weak intramolecular interactions between the carbonyl oxygen or bromine atom and ring protons, which could stabilize certain conformations. |

| Torsional Strain | Strain arising from eclipsing interactions between bonds on adjacent atoms. | The ring will pucker to adopt staggered arrangements and minimize torsional strain, with the substituent influencing the preferred puckering mode. |

Impact on Reactivity and Selectivity in Organic Reactions

The conformational preferences of the azepane ring have a direct and significant impact on the reactivity and selectivity of reactions involving this moiety. The spatial arrangement of atoms in the preferred conformation dictates the accessibility of reactive sites and the stereochemical outcome of reactions.

The diastereoselective synthesis of azepane derivatives often relies on controlling the conformation of the ring during key bond-forming steps. rsc.orgresearchgate.net For instance, in reactions such as reductions, alkylations, or additions to the ring, the incoming reagent will preferentially attack from the less sterically hindered face, which is determined by the dominant conformation. The stereoselective synthesis of heavily hydroxylated azepane iminosugars, for example, has been achieved with complete regio- and stereocontrol by exploiting the conformational biases of the starting materials. acs.org

In the case of this compound, the conformation of the azepane ring will influence the reactivity of the α-bromo ketone. The accessibility of the electrophilic carbon of the carbonyl group and the carbon bearing the bromine atom will be dependent on the ring's pucker. Furthermore, the stereochemical outcome of nucleophilic substitution reactions at the α-carbon will be influenced by the steric environment created by the azepane ring. The synthesis of various azepane derivatives often involves ring-expansion or cyclization strategies where the stereochemistry of the final product is meticulously controlled by the conformational and stereoelectronic properties of the precursors. mdpi.comrsc.org The use of catalysts can also play a crucial role in directing the outcome of reactions involving azepane derivatives, sometimes leading to different products depending on the catalyst used. researchgate.net

The understanding and control of the conformational behavior of the azepane ring are, therefore, paramount for the rational design of synthetic routes to complex molecules containing this important heterocyclic scaffold and for predicting their chemical and biological properties. nih.gov

Structure Reactivity Relationships in 1 Azepan 1 Yl 2 Bromoethanone Derivatives

Correlation of Structural Modifications with Chemical Behavior

The reactivity of 1-(azepan-1-yl)-2-bromoethanone is primarily centered around the α-bromo ketone moiety. This functional group possesses two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. Nucleophilic attack can occur at either of these positions, and the preferred pathway is influenced by the nature of the nucleophile, the reaction conditions, and, crucially, the structural characteristics of the N-acyl substituent, in this case, the azepane ring.

The azepane ring, a seven-membered saturated heterocycle, exerts both electronic and steric effects on the reactive α-bromo ketone core. Electronically, the nitrogen atom of the amide can donate its lone pair of electrons to the carbonyl group through resonance, which can influence the electrophilicity of the carbonyl carbon. Sterically, the large and flexible azepane ring can hinder the approach of nucleophiles to the electrophilic centers.

Compared to its smaller ring analogues, such as 1-(pyrrolidin-1-yl)-2-bromoethanone (a five-membered ring) and 1-(piperidin-1-yl)-2-bromoethanone (a six-membered ring), the azepane derivative is expected to exhibit distinct reactivity. The larger ring size of azepane can lead to increased conformational flexibility, which may impact the accessibility of the reactive sites.

| Compound | N-Heterocycle Ring Size | Key Structural Feature | Expected Impact on Reactivity |

| 1-(Pyrrolidin-1-yl)-2-bromoethanone | 5 | Planar envelope conformation | Less steric hindrance around the carbonyl and α-carbon. |

| 1-(Piperidin-1-yl)-2-bromoethanone | 6 | Chair conformation | Moderate steric hindrance. |

| This compound | 7 | Flexible boat/chair conformations | Increased steric bulk and conformational flexibility, potentially hindering nucleophilic attack. |

The chemical behavior of these compounds is often demonstrated in their reactions with various nucleophiles. For instance, in reactions with amines or other nitrogen-based nucleophiles, the rate and outcome of the reaction can be contingent on the steric environment created by the N-heterocycle.

Designing Derivatives for Specific Synthetic Objectives

The inherent reactivity of this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds. By strategically modifying its structure, derivatives can be designed to achieve specific synthetic goals, particularly in the realm of medicinal chemistry where the azepane motif is found in a number of bioactive molecules.

One common synthetic application of α-bromo ketones is the Hantzsch thiazole (B1198619) synthesis, where they react with a thiourea (B124793) or thioamide to form a thiazole ring. In the case of this compound, this reaction would lead to the formation of 2-amino-4-(azepan-1-ylcarbonyl)thiazole derivatives. The properties of the final product can be tailored by using substituted thioureas.

Another key reaction is the Favorskii rearrangement, where α-halo ketones, upon treatment with a base, rearrange to form carboxylic acid derivatives. For cyclic α-halo ketones, this often results in ring contraction. While this compound is acyclic in the ketone portion, its derivatives could be designed to undergo intramolecular reactions. For example, tethering a nucleophilic group to the azepane ring could lead to the formation of bicyclic structures upon reaction with the α-bromo ketone moiety.

The design of derivatives for specific synthetic outcomes can be summarized as follows:

| Synthetic Objective | Design Strategy for Derivative | Example of Reaction |

| Synthesis of substituted thiazoles | Reaction with various substituted thioureas. | Hantzsch thiazole synthesis |

| Formation of bicyclic heterocycles | Introduction of a nucleophilic functional group on the azepane ring. | Intramolecular cyclization |

| Introduction of specific pharmacophores | Reaction with nucleophiles containing desired functional groups. | Nucleophilic substitution of the bromine atom. |

For instance, to synthesize a derivative with potential applications as a kinase inhibitor, one might react this compound with a nucleophile containing a purine (B94841) or pyrimidine (B1678525) scaffold. The azepane moiety itself is a feature of some known bioactive compounds, and its combination with other pharmacophoric groups through the reactive α-bromo ketone linker is a viable strategy in drug discovery.

Broader Context and Future Directions in Azepane Research

Contribution to Methodological Advancements in Heterocyclic Chemistry

The synthesis of 1-(azepan-1-yl)-2-bromoethanone itself would likely proceed via the acylation of azepane with a bromoacetyl halide or a related activated derivative. This straightforward approach would yield a versatile building block. The subsequent reactions of this compound could significantly contribute to the library of azepane-containing heterocycles. For instance, reaction with thioamides or thioureas would be expected to yield thiazole (B1198619) derivatives, a common strategy in heterocyclic synthesis. askthenerd.com Similarly, reactions with various dinucleophiles could lead to the formation of fused heterocyclic systems incorporating the azepane ring.

The exploration of such reactions, using the yet-to-be-synthesized this compound, would represent a methodological advancement. It would provide a new route to previously inaccessible or difficult-to-synthesize azepane derivatives. The systematic study of its reactivity profile would offer valuable insights into the construction of seven-membered nitrogen-containing rings, a topic of ongoing interest in organic chemistry. nih.gov

Potential for Developing Novel Chemical Reagents and Building Blocks

The true potential of this compound lies in its capacity to serve as a novel chemical reagent and a versatile building block for drug discovery and material science. The azepane moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules.

As a building block, it could be utilized in fragment-based drug design and combinatorial chemistry to rapidly generate libraries of diverse azepane-containing compounds. These libraries could then be screened for biological activity against various therapeutic targets. The inherent reactivity of the α-bromo ketone functionality allows for its conjugation to other molecules of interest, creating novel probes for chemical biology or new materials with tailored properties.

The development of synthetic routes to and the characterization of this compound are critical first steps. Once available, this compound could become a valuable tool in the arsenal (B13267) of synthetic chemists, enabling the exploration of new chemical space and the creation of innovative molecular structures with potential applications across various scientific disciplines. The lack of current data underscores a significant opportunity for future research to synthesize and characterize this promising, yet elusive, compound and unlock its full potential.

Q & A

Q. What structural modifications enhance the selectivity of this compound for target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.